![molecular formula C13H18BFO3 B2751646 [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid CAS No. 2246613-73-8](/img/structure/B2751646.png)
[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid, also known as CFM-2, is a boronic acid derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have unique properties that make it useful in a variety of laboratory experiments, particularly in the field of biochemistry.
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
“[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid” can be used as a boron reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an organic halide . The reaction is mild, functional group tolerant, and environmentally benign .
Sensing Applications
Boronic acids, including “[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid”, have been utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
Boronic acids can be used for biological labelling . They can interact with proteins, allowing for their manipulation and cell labelling .
Protein Manipulation and Modification
Boronic acids can interact with proteins, allowing for their manipulation and modification . This can be useful in various areas of research, including biochemistry and molecular biology .
Separation Technologies
Boronic acids can be used in separation technologies . They can interact with diols, allowing for the separation of molecules based on their diol content .
Development of Therapeutics
Boronic acids can be used in the development of therapeutics . They can interact with various biological molecules, allowing for the development of new therapeutic agents .
Mecanismo De Acción
Target of Action
The primary target of [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The organoboron reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The use of organotrifluoroborate salts, such as [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid, has been shown to suppress side-products in this pathway .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Propiedades
IUPAC Name |
[3-(cyclohexyloxymethyl)-5-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c15-12-7-10(6-11(8-12)14(16)17)9-18-13-4-2-1-3-5-13/h6-8,13,16-17H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWDWGDQCXGMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)COC2CCCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

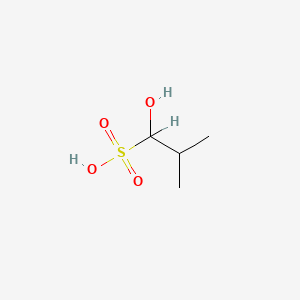
![2-(2-chloro-6-fluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2751564.png)
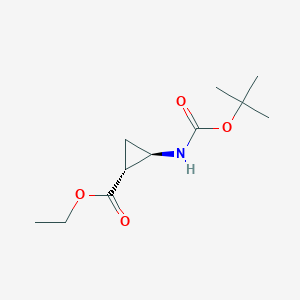
![N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2751566.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751568.png)
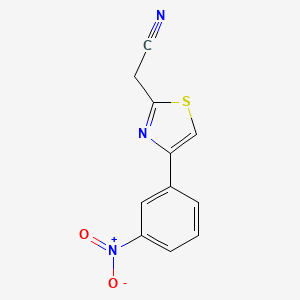
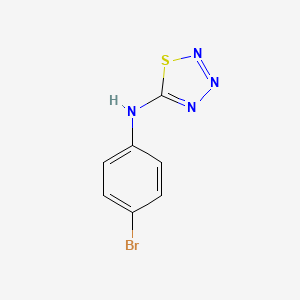
![1,3-Dimethyl-6-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2751572.png)
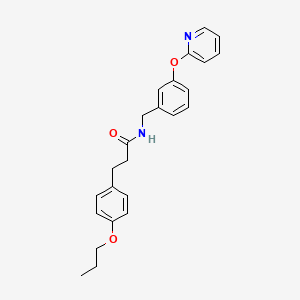
![7-Bromooxazolo[4,5-b]pyridin-2-ol](/img/structure/B2751574.png)
![4-phenyl-5-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2751578.png)
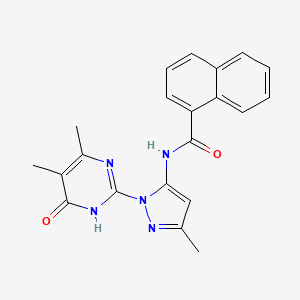
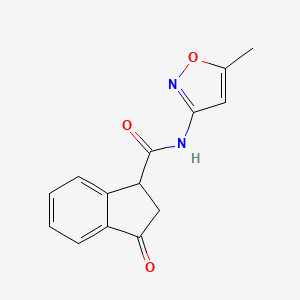
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2751586.png)